molecular formula C18H20O4 B3258032 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299936-84-8

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B3258032
CAS RN: 299936-84-8
M. Wt: 300.3 g/mol
InChI Key: XROJOGREHBHXEP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as EMPEA, is a benzaldehyde derivative. It has a molecular weight of 300.35 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20O4/c1-3-20-18-12-15 (13-19)6-9-17 (18)22-11-10-21-16-7-4-14 (2)5-8-16/h4-9,12-13H,3,10-11H2,1-2H3 . This indicates that the compound has 18 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been studied for its potential applications in various scientific fields. It has been found to possess antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound has been used as a reagent for the synthesis of other compounds, such as 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal activities by disrupting the cell membranes of the target microorganisms. It is also believed that the compound may inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, it has been found to possess antioxidant and anti-cancer properties. It has also been found to possess anti-allergic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to synthesize and can be stored for long periods of time without degradation. However, it has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it can be difficult to handle due to its low solubility in water.

Future Directions

There are a number of potential future directions for the use of 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde. It could be further studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. It could also be studied for its potential use in the treatment of various diseases, such as cancer and allergies. In addition, it could be studied for its potential use in the development of new drugs and drug delivery systems. Finally, it could be studied for its potential use in the development of new materials and products.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)6-9-17(18)22-11-10-21-16-7-4-14(2)5-8-16/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROJOGREHBHXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229034
Record name 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299936-84-8
Record name 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299936-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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